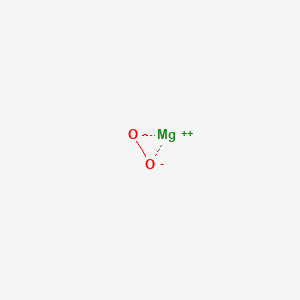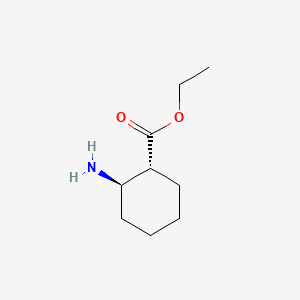
エタン二酸サマリウム(III)塩水和物 (3:2:10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a salt formed from samarium and oxalic acid. It appears as yellow crystals and is insoluble in water . Samarium(III) oxalate decahydrate is primarily used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Samarium(III) oxalate decahydrate has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other samarium compounds . In materials science, it is utilized in the growth of single crystals for structural characterization . In biology and medicine, samarium compounds are studied for their potential therapeutic applications, including cancer treatment . Additionally, samarium(III) oxalate decahydrate is used in industrial processes, such as the production of specialized ceramics and glass .
作用機序
Target of Action
Oxalic acid, a component of the compound, is known to interact with various biological entities, including enzymes and minerals .
Mode of Action
Oxalic acid, a key component, is known to chelate with divalent ions like manganese or ferric ions . This chelation can indirectly influence various biological processes .
Biochemical Pathways
Oxalic acid and its salts, components of the compound, are involved indirectly in many processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . They participate in the biogeochemical cycles of certain nutrients and influence their bioavailability . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase .
Result of Action
Oxalic acid, a component of the compound, is known to have various effects on the environment and organisms, influencing processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Action Environment
The action of the compound can be influenced by various environmental factors . For instance, oxalic acid and its salts are known to participate in various environmental processes, including pollutant bioremediation and rock weathering processes . They are also considered as good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
生化学分析
Biochemical Properties
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are primarily based on its ability to form coordination complexes with metal ions. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with metal ions allows it to modulate the activity of key enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming coordination complexes with metal ions. These interactions can lead to changes in gene expression and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s ability to form coordination complexes with metal ions allows it to modulate the activity of key enzymes in these pathways .
Transport and Distribution
The transport and distribution of ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
Ethanedioic acid, samarium(3+) salt, hydrate (3:2:10) is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its function and activity within the cell .
準備方法
Samarium(III) oxalate decahydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid . One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired crystalline hydrate. Industrial production methods may involve similar precipitation techniques but on a larger scale, with additional purification steps to achieve high purity levels.
化学反応の分析
Samarium(III) oxalate decahydrate undergoes various chemical reactions, including decomposition upon heating . The crystalline hydrate decomposes stepwise, eventually forming samarium oxide . This compound can also participate in redox reactions, where samarium can change its oxidation state. Common reagents used in these reactions include strong acids and bases, which can facilitate the decomposition or transformation of the compound. The major products formed from these reactions include samarium oxide and other samarium-containing compounds .
類似化合物との比較
Samarium(III) oxalate decahydrate can be compared to other similar compounds, such as praseodymium oxalate and lanthanum oxalate . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, praseodymium oxalate is used in the production of praseodymium-based materials, while lanthanum oxalate is studied for its optical properties . The uniqueness of samarium(III) oxalate decahydrate lies in its specific interactions with samarium ions, which impart distinct characteristics to the compound .
特性
CAS番号 |
14175-03-2 |
|---|---|
分子式 |
C6H2O13Sm2 |
分子量 |
582.8 g/mol |
IUPAC名 |
oxalate;samarium(3+);hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |
InChIキー |
IHOFTCLDVFIHMX-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Sm].[Sm] |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)








